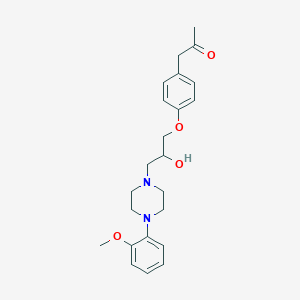
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is a chemical compound with the molecular formula C23H30N2O4 and a molecular weight of 398.5. It is an intermediate in the synthesis of Saterinone, a PDE3 phosphodiesterase enzyme inhibitor. This compound is significant in the field of medicinal chemistry due to its role in the development of drugs that target cardiovascular diseases.
Preparation Methods
The synthesis of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves several steps. One common method includes the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction produces 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazonium salts, which are used to form diazonium compounds . These compounds are then utilized in the production of dyes, photographic chemicals, and fungicides . Major products formed from these reactions include various substituted pyridine derivatives .
Scientific Research Applications
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the development of PDE3 inhibitors, which are used to treat cardiovascular diseases.
Mechanism of Action
The mechanism of action of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves its role as an intermediate in the synthesis of Saterinone. Saterinone inhibits the PDE3 enzyme, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE3, Saterinone increases cAMP levels, leading to enhanced cardiac contractility and vasodilation.
Comparison with Similar Compounds
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is unique due to its specific structure and role as an intermediate in the synthesis of Saterinone. Similar compounds include other 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, such as 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 6-hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile . These compounds share similar chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-2-one |
InChI |
InChI=1S/C23H30N2O4/c1-18(26)15-19-7-9-21(10-8-19)29-17-20(27)16-24-11-13-25(14-12-24)22-5-3-4-6-23(22)28-2/h3-10,20,27H,11-17H2,1-2H3 |
InChI Key |
OKRNUWBNGKNNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















